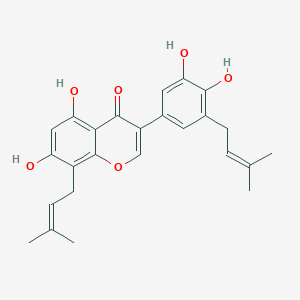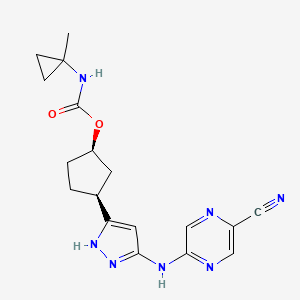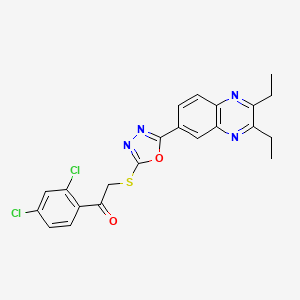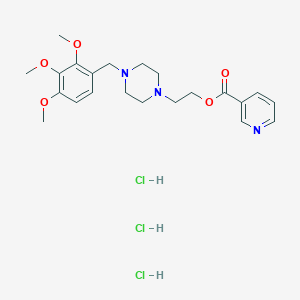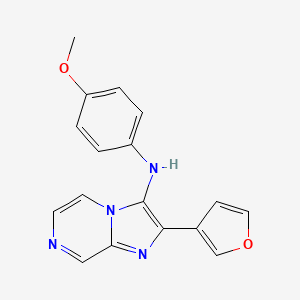
Cdk9-IN-26
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdk9-IN-26 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a protein kinase involved in the regulation of transcription and cell cycle progression. CDK9, in complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which is crucial for the phosphorylation of RNA polymerase II and the transcriptional elongation of genes essential for cell cycle control and apoptosis evasion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cdk9-IN-26 involves a series of chemical reactions starting from readily available precursors. The synthetic route typically includes steps such as cyclization, reduction, nucleophilic substitution, and Suzuki–Miyaura coupling reactions. For instance, one of the key intermediates can be synthesized from malononitrile and 1-bromo-2-(2-bromoethoxy)ethane through successive cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize side reactions. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process to meet industrial demands .
Analyse Chemischer Reaktionen
Types of Reactions
Cdk9-IN-26 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Cdk9-IN-26 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK9 in various chemical processes.
Biology: Helps in understanding the regulation of transcription and cell cycle progression.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting transcriptional dysregulation in tumors
Industry: Potential use in the development of new drugs targeting CDK9-related pathways.
Wirkmechanismus
Cdk9-IN-26 exerts its effects by selectively inhibiting CDK9, thereby preventing the phosphorylation of RNA polymerase II. This inhibition disrupts the transcriptional elongation of genes essential for cell cycle progression and survival, leading to reduced expression of oncogenes like MYC and anti-apoptotic proteins like MCL1 . The molecular targets and pathways involved include the P-TEFb complex and downstream transcriptional regulators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flavopiridol: A first-generation CDK inhibitor used as a reference compound in studies of CDK9 inhibitors.
NVP-2: A selective ATP-competitive CDK9 inhibitor with potent antitumor activity.
CDKI-73: An orally bioavailable CDK9 inhibitor evaluated in prostate cancer models.
Uniqueness
Cdk9-IN-26 is unique in its high selectivity for CDK9 over other cyclin-dependent kinases, making it a valuable tool for studying CDK9-specific pathways and developing targeted therapies .
Eigenschaften
Molekularformel |
C17H14N4O2 |
|---|---|
Molekulargewicht |
306.32 g/mol |
IUPAC-Name |
2-(furan-3-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C17H14N4O2/c1-22-14-4-2-13(3-5-14)19-17-16(12-6-9-23-11-12)20-15-10-18-7-8-21(15)17/h2-11,19H,1H3 |
InChI-Schlüssel |
CVHXPWDUUXXJIR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=COC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


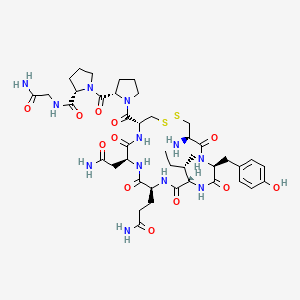
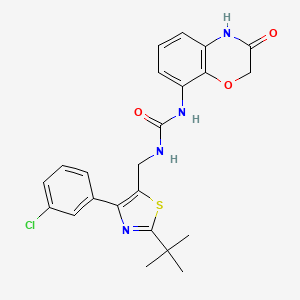

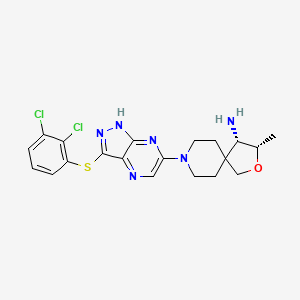

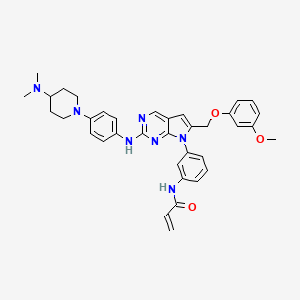

![(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione](/img/structure/B12382374.png)
